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Application Notes

Infigratinib, also known as BGJ398, is a potent, orally bioavailable, and selective ATP-
competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine
kinases.[1][2][3] It exhibits high affinity for FGFR1, FGFR2, and FGFR3, with significantly less
activity against FGFR4 and other kinases, making it an invaluable tool for investigating the
physiological and pathological roles of FGFR signaling.[4][5] Aberrant FGFR3 signaling, driven
by mutations, fusions, or amplifications, is a key oncogenic driver in a variety of cancers,
including urothelial carcinoma and cholangiocarcinoma, as well as a cause of developmental
disorders such as achondroplasia.[6][7] These application notes provide a comprehensive
overview of Infigratinib's biochemical and cellular activities, along with detailed protocols for its
use in vitro and in vivo to probe FGFR3-dependent processes.

Mechanism of Action

Infigratinib binds to the ATP-binding pocket of the FGFR kinase domain, preventing
autophosphorylation and subsequent activation of downstream signaling pathways.[8] The
primary signaling cascades inhibited by Infigratinib include the Ras-MAPK and PI3K-AKT
pathways, which are crucial for cell proliferation, survival, and differentiation.[9] By blocking
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these pathways, Infigratinib can effectively inhibit the growth of tumors and cells that are

dependent on aberrant FGFR3 signaling.

Data Presentation

Target ICs0 (NM) Notes

Cell-free enzymatic assay.[2]
FGFR1 0.9

[41[5]

Cell-free enzymatic assay.[2]
FGFR2 14

[41[5]

Cell-free enzymatic assay.[2]
FGFR3 1.0

[4][5]

Cell-free enzymatic assay for a
FGFR3 (K650E) 4.9 common activating mutation.

[5]

Demonstrates selectivity for
FGFR4 60

FGFR1-3 over FGFR4.[2][4]

Over 40-fold selectivity for
VEGFR2 (KDR) 180 FGFR1-3 versus VEGFR2.[4]

[5]

Shows weak activity against
Abl 2300 _

non-FGFR kinases.[4]

_ Shows weak activity against

c-Kit 750 _

non-FGFR kinases.[4]

Shows weak activity against
Lck 2500

non-FGFR kinases.[4]
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Cell Line Cancer Type FGFR3 Status ICs0 (NM) Assay Type

FGFR3-TACC3 Cell Proliferation
RT112 Bladder Cancer ] 5

Fusion Assay

WT Cell Proliferation
RT4 Bladder Cancer ) 30

Overexpression Assay

WT Cell Proliferation
SW780 Bladder Cancer ) 32

Overexpression Assay

WT Cell Proliferation
JMSU1 Bladder Cancer _ 15

Overexpression Assay

FGFR3- Cell Proliferation
BaF3 Pro-B Cell Line 2

dependent Assay

Mandatory Visualization
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Caption: FGFR3 signaling pathway and the inhibitory action of Infigratinib.
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Experimental Protocols
Biochemical Kinase Assay (Radiometric Filter Binding
Assay)

This protocol is adapted from a method used to determine the ICso of Infigratinib against the
purified GST-fusion FGFR3-K650E kinase domain.[4][10][11]

Materials:

Purified recombinant GST-FGFR3-K650E

e Poly(EY) 4:1 synthetic substrate

e Kinase Assay Buffer: 20 mM Tris-HCI (pH 7.5), 3 mM MnClz, 3 mM MgClz, 1 mM DTT, 250
pg/mL PEG 20000

e ATP solution (containing y-[33P]-ATP)

« Infigratinib (BGJ398) stock solution in DMSO
o 96-well plates

 Filter plates

e 0.5% H3POa4

o Scintillation fluid

Microplate scintillation counter
Procedure:
o Prepare serial dilutions of Infigratinib in DMSO.

e In a 96-well plate, add 10 pL of 3-fold concentrated Infigratinib solution or DMSO (for
control).
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o Prepare a substrate mixture containing Poly(EY) 4:1, ATP, and y-[33P]-ATP in Kinase Assay
Buffer.

e Add 10 pL of the substrate mixture to each well.

« Initiate the kinase reaction by adding 10 pL of a 3-fold concentrated solution of GST-FGFR3-
K650E in Kinase Assay Buffer. The final reaction volume is 30 pL.

e Incubate the plate at room temperature for 10 minutes.

o Stop the reaction by spotting the reaction mixture onto filter plates.

e Wash the filter plates four times with 0.5% H3POa4 to remove unincorporated y-[33P]-ATP.
» Wash the filter plates once with ethanol and let them dry.

e Add scintillation fluid to each well.

o Measure the radioactivity using a microplate scintillation counter.

o Calculate the percentage of inhibition for each Infigratinib concentration and determine the
ICso0 value using a suitable software.

Prepare Infigratinib Add Inhibitor to Add Substrate Mix Add FGFR3 Enzyme Incubate at RT
Dilutions 96-well Plate (POly(EY), ATP, y-[PI-ATP) to Initiate Reaction for 10 min

Click to download full resolution via product page

Caption: Workflow for the radiometric biochemical kinase assay.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is a general guideline for assessing the effect of Infigratinib on the proliferation of
FGFR3-dependent cancer cell lines.

Materials:

o FGFR3-dependent cell line (e.g., RT112, BaF3-FGFR3)
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o Complete cell culture medium

o 96-well or 384-well cell culture plates

« Infigratinib (BGJ398) stock solution in DMSO

e MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

 Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCI)

o Plate reader (absorbance or luminescence)

Procedure (MTT Assay):

e Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere
overnight.

o Prepare serial dilutions of Infigratinib in cell culture medium.

» Remove the old medium from the wells and add the medium containing different
concentrations of Infigratinib or DMSO (vehicle control).

 Incubate the plates for 48-72 hours at 37°C in a 5% COz2 incubator.

e Add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C.

e Add 100 pL of solubilization solution to each well and mix thoroughly to dissolve the
formazan crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the ICso
value.

Procedure (CellTiter-Glo® Assay):

o Follow steps 1-4 of the MTT assay protocol.

o Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
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e Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each
well.

e Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
e Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure the luminescence using a plate reader.

o Calculate the percentage of cell viability and determine the 1Cso value.

Western Blot Analysis of FGFR3 Signaling

This protocol is designed to assess the inhibition of FGFR3 autophosphorylation and
downstream signaling (p-ERK) by Infigratinib.

Materials:

» FGFR3-expressing cell line

o Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels and running buffer

» Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies: anti-p-FGFR3 (Tyr653/654), anti-FGFR3, anti-p-ERK1/2
(Thr202/Tyr204), anti-ERK1/2, anti-Actin or anti-Tubulin (loading control)

» HRP-conjugated secondary antibodies
e Enhanced chemiluminescence (ECL) substrate

e Chemiluminescence imaging system

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Procedure:
e Seed cells and allow them to adhere.
o Starve the cells in serum-free medium for 12-24 hours.

o Treat the cells with various concentrations of Infigratinib or DMSO for a specified time (e.qg.,
1-2 hours).

e If required, stimulate the cells with an appropriate FGF ligand for a short period (e.g., 15-30
minutes).

o Wash the cells with ice-cold PBS and lyse them in lysis buffer.

o Determine the protein concentration of the lysates using a BCA assay.

» Denature the protein samples by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

e Wash the membrane again with TBST.

o Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging
system.

o Quantify the band intensities and normalize to the loading control.
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Caption: General workflow for Western Blot analysis.

In Vivo Xenograft Tumor Growth Study

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b12408815?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

This protocol provides a general framework for evaluating the anti-tumor efficacy of Infigratinib

in a mouse xenograft model of an FGFR3-driven cancer.[12]

Materials:

Immunocompromised mice (e.g., nude or SCID)

FGFR3-driven cancer cell line (e.g., RT112)

Matrigel (optional)

Infigratinib (BGJ398)

Vehicle for oral administration (e.g., 0.5% methylcellulose)

Oral gavage needles

Calipers for tumor measurement

Procedure:

Subcutaneously implant cancer cells (e.g., 5 x 10° cells in 100 uL PBS, with or without
Matrigel) into the flank of each mouse.

Monitor tumor growth regularly using calipers.

When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

Prepare the Infigratinib formulation in the vehicle at the desired concentrations.

Administer Infigratinib or vehicle to the mice orally once daily at a specified dose (e.g., 10-30
mg/kg).

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be
calculated using the formula: (Length x Width?) / 2.
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o Continue the treatment for a defined period (e.g., 14-21 days) or until the tumors in the
control group reach a humane endpoint.

e At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamics, histology).

e Plot the mean tumor volume over time for each group to assess treatment efficacy.

Disclaimer: All animal experiments must be conducted in accordance with institutional and
national guidelines for the care and use of laboratory animals and with an approved animal
protocol.

These detailed application notes and protocols for Infigratinib (BGJ398) should serve as a
valuable resource for researchers investigating the role of FGFR3 in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fgfr3-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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